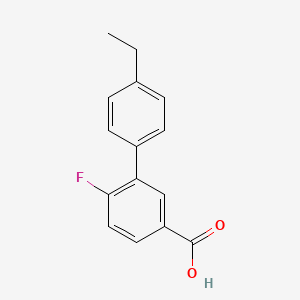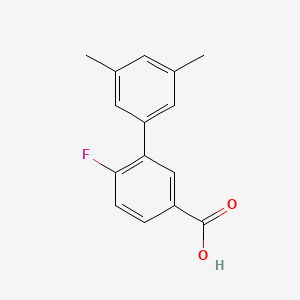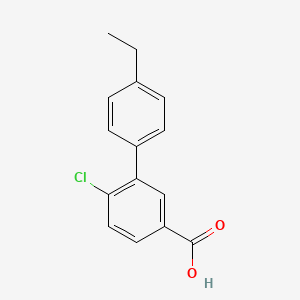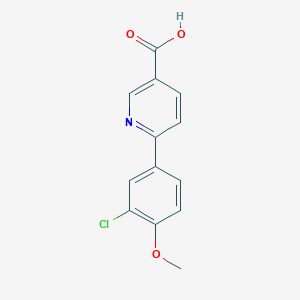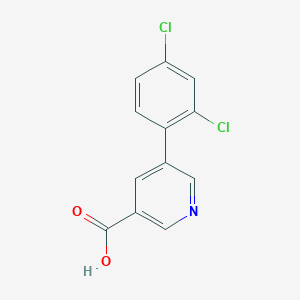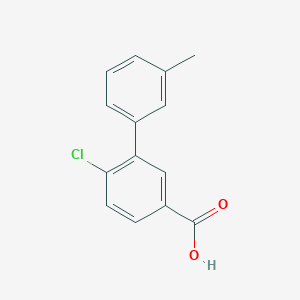
5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95%
Übersicht
Beschreibung
5-(5-Chloro-2-methoxyphenyl)nicotinic acid (5-Cl-MPA) is an important synthetic compound with numerous potential uses in the field of scientific research. It is a derivative of nicotinic acid, an important precursor of the coenzyme nicotinamide adenine dinucleotide (NAD). 5-Cl-MPA has been used in numerous studies to investigate a variety of biological processes and has been found to have a range of potential applications.
Wissenschaftliche Forschungsanwendungen
5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been used in numerous scientific research studies to investigate a variety of biological processes. It has been found to act as an inhibitor of the enzyme aldehyde dehydrogenase, which plays an important role in the metabolism of aldehydes. In addition, 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been used to study the effect of NAD+ on the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase, which plays a key role in glycolysis. 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has also been used to study the effect of NAD+ on the activity of the enzyme malate dehydrogenase, which is involved in the citric acid cycle.
Wirkmechanismus
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% is still not fully understood. However, it is believed to act as an inhibitor of the enzyme aldehyde dehydrogenase, which plays an important role in the metabolism of aldehydes. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the reaction. In addition, 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been found to affect the activity of other enzymes, such as glyceraldehyde-3-phosphate dehydrogenase and malate dehydrogenase, by binding to the active site of these enzymes and inhibiting their catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% are still being studied. However, it is believed to have a range of potential effects. For example, it has been found to inhibit the enzyme aldehyde dehydrogenase, which plays an important role in the metabolism of aldehydes. In addition, it has been found to affect the activity of other enzymes, such as glyceraldehyde-3-phosphate dehydrogenase and malate dehydrogenase, by binding to the active site of these enzymes and inhibiting their catalytic activity.
Vorteile Und Einschränkungen Für Laborexperimente
5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and the resulting product can be purified using recrystallization and chromatography techniques. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% can be toxic at high concentrations and should be handled with caution.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95%. For example, it could be used to investigate the effect of NAD+ on the activity of other enzymes, such as those involved in the metabolism of fatty acids or amino acids. In addition, it could be used to study the effect of NAD+ on the activity of other proteins, such as transcription factors. Finally, it could be used to investigate the effect of NAD+ on the regulation of gene expression.
Eigenschaften
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-3-2-10(14)5-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOIWSHSUNXELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680883 | |
| Record name | 5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)nicotinic acid | |
CAS RN |
376592-17-5 | |
| Record name | 5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



